Octadeca-8,10,15-trienoic acid
Description
Octadeca-8,10,15-trienoic acid is an 18-carbon polyunsaturated fatty acid (PUFA) with three double bonds located at positions 8, 10, and 15 (counting from the carboxyl end). Its structure distinguishes it from more common trienoic acids like α-linolenic acid (ALA; 9,12,15-trienoic) and γ-linolenic acid (GLA; 6,9,12-trienoic). The positioning of double bonds significantly influences its physical properties, metabolic pathways, and biological roles.
Properties
CAS No. |
488097-31-0 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-8,10,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,8-11H,2,5-7,12-17H2,1H3,(H,19,20) |
InChI Key |
DUMPIXSPPJMEED-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCC=CC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-8,10,15-trienoic acid can be achieved through various methods, including enzymatic oxidation and chemical synthesis. One common method involves the enzymatic oxidation of γ-linolenic acid (octadeca-6,9,12-trienoic acid) using specific enzymes found in red algae . This process leads to the formation of this compound along with other products.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from natural sources such as plant seed oils. Techniques like reversed-phase high-performance liquid chromatography (HPLC) are used to separate and purify the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions: Octadeca-8,10,15-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve hydrogenation, where hydrogen gas is used in the presence of a catalyst to reduce the double bonds.
Substitution: Substitution reactions can occur at the double bonds, where halogens or other substituents replace hydrogen atoms.
Major Products:
Oxidation Products: Tetraenoic acids and hydroxy acids.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Scientific Research Applications
Octadeca-8,10,15-trienoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various complex molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable plastics and other eco-friendly materials.
Mechanism of Action
The mechanism of action of octadeca-8,10,15-trienoic acid involves its interaction with various molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor . Additionally, it can regulate gene expression through its effects on transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family .
Comparison with Similar Compounds
Structural and Nomenclature Differences
Key trienoic fatty acids are compared below:
*Note: The first double bond from the methyl end (omega) for 8,10,15-trienoic acid is at position 3 (18-15=3), classifying it as omega-3.
Physicochemical Properties
- Melting Point and Solubility: The conjugated double bonds in octadeca-8,10,12-trienoic acid () suggest lower stability compared to non-conjugated isomers like ALA. However, data for 8,10,15-trienoic acid remain unavailable .
- Reactivity: Enzymatic oxidation of trienoic acids depends on double bond positioning. For example, (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid (GLA) forms hydroperoxy derivatives like 9(S)-HPOT (), while ALA is prone to peroxidation due to its methyl-end double bond .
Research Findings and Gaps
- Oxidation Studies: Enzymatic oxidation of trienoic acids (e.g., GLA in red algae) produces conjugated tetraenes and hydroxy derivatives (). Similar studies on 8,10,15-trienoic acid could reveal unique oxidative products .
- Synthetic Applications: Pt nanocrystals stabilized by linolenic acid (LLA) analogs (e.g., 9,12,15-trienoic acid) show tailored electronic properties (). The 8,10,15 isomer might offer distinct material science applications .
- Advanced chromatography (e.g., reversed-phase HPLC) could resolve 8,10,15-trienoic acid from isomers () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
